molecular formula C3H10ClN3O3 B3147490 Formaldoxime trimer hydrochloride CAS No. 62479-72-5

Formaldoxime trimer hydrochloride

Cat. No. B3147490
CAS RN: 62479-72-5
M. Wt: 171.58 g/mol
InChI Key: VRHJXINSVWQXEB-UHFFFAOYSA-N
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Description

Formaldoxime trimer hydrochloride, also known as Triformoxime hydrochloride, is a chemical compound with the empirical formula C3H9N3O3 · xHCl . It is a reagent used for the spectrophotometric determination of Ce (IV), Fe (II), Mn (II), Ni (II), and V (V) .


Synthesis Analysis

Formaldoxime, the oxime of formaldehyde, tends to polymerize into a cyclic trimer . It is generated by combining hydroxylamine and formaldehyde . Formaldoxime trimer hydrochloride has been used in the synthesis of isoxazolidines .


Molecular Structure Analysis

The molecular weight of Formaldoxime trimer hydrochloride is 135.12 (free base basis) . The SMILES string representation of its structure is Cl.ON1CN(O)CN(O)C1 .


Chemical Reactions Analysis

Formaldoxime is a reagent in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes . It is also used in the synthesis of isoxazolidines .


Physical And Chemical Properties Analysis

Formaldoxime trimer hydrochloride is a yellow solid . It has impurities of 21-28% hydrochloride .

Scientific Research Applications

Electronic and Vibrational Structures

Formaldoxime trimer hydrochloride has been studied for its unique electronic and vibrational structures. Research demonstrates that formaldoxime, in its monomer, dimer, and trimer forms, shows a suitable electronic distribution for constructing hydrogen-bonded cyclic structures. The trimer, characterized as a depressed nine-membered ring, is more stable and preferred over the dimer, which is reflected in experimental values of average association numbers for oximes. Vibrational analysis reveals shifts in O-H stretching and bending vibrations upon self-association, highlighting its potential in molecular spectroscopy and material sciences (Akagi, Tanabe, & Yamabe, 1983).

Analytical Chemistry Applications

Formaldoxime trimer hydrochloride has been applied in analytical chemistry, specifically in the photometric determination of small amounts of manganese in waters containing iron. This method involves decomposing iron formaldoxime with EDTA and hydroxylamine, allowing for precise manganese quantification in environments with high iron content. This technique is pivotal for environmental monitoring and water quality assessment (Goto, Komatsu, & Furukawa, 1962).

Chemical Synthesis and Reactions

Studies on the pyrolysis of formaldoxime provide insights into its decomposition process, producing hydrogen cyanide and water, along with other compounds like carbon monoxide and ammonia. This research is crucial for understanding the chemical behavior and potential applications of formaldoxime in synthesis and industrial processes (Taylor & Bender, 1941).

Potential in Astrophysics

Interestingly, formaldoxime trimer hydrochloride has potential applications in astrophysics. Research has discussed its role in the interstellar medium, where it could exhibit laser action. The study of formaldoxime in this context contributes to our understanding of molecular processes in space and the exploration of new astrophysical phenomena (Al-Dallal, Bannai, & Manaa, 2002).

Safety And Hazards

Formaldoxime trimer hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is fatal if swallowed or in contact with skin .

properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJXINSVWQXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formaldoxime trimer hydrochloride

CAS RN

62479-72-5, 6286-29-9
Record name Formaldoxime Trimer Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6286-29-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
B Golec, M Mucha, M Sałdyka, A Barnes… - Spectrochimica Acta Part …, 2015 - Elsevier
… Formaldoxime was generated from formaldoxime trimer hydrochloride (Aldrich, >98%) in the following way. A small amount of the salt was placed in a glass flask connected to the …
Number of citations: 9 www.sciencedirect.com
B Golec, J Grzegorzek, Z Mielke - Chemical Physics, 2008 - Elsevier
… The 3628–3608 cm −1 region in the infrared spectra of matrices obtained by co-deposition of vapor pressure above solid formaldoxime trimer hydrochloride salt (T = 55 C) with: Ar (a); N …
Number of citations: 17 www.sciencedirect.com
A Heikkilä, M Pettersson, J Lundell… - The Journal of …, 1999 - ACS Publications
… Formaldoxime was generated from formaldoxime trimer hydrochloride salt (Merck, >98%), which was used without further purification. The hydrochloride salt was gently heated (ca. 50 C…
Number of citations: 80 pubs.acs.org
B Golec, Z Mielke - Journal of Molecular Structure, 2007 - Elsevier
… Formaldoxime, CH 2 NOH, was generated from formaldoxime trimer hydrochloride salt (Aldrich, >98%). The deuterated sample (CH 2 NOD) has been generated from (CH 2 NOD) 3 …
Number of citations: 16 www.sciencedirect.com
QY Wu, TL Tan - Journal of Molecular Spectroscopy, 2020 - Elsevier
… Formaldoxime vapor was produced by heating formaldoxime trimer hydrochloride (Sigma-Aldrich) to about 60 C and was released directly to the gas cell. The FTIR spectra of the CH 2 …
Number of citations: 9 www.sciencedirect.com
B Golec, M Mucha, Z Mielke - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… Formaldoxime was generated from formaldoxime trimer hydrochloride (Aldrich, >98%) in the following way. The small amount of salt was placed in a glass flask connected to the …
Number of citations: 2 www.sciencedirect.com
RW Carling, PD Leeson - Tetrahedron letters, 1988 - Elsevier
Regioselective formation of the 7-azabicyclo[4,2,2]decanone (4) was accomplished by reaction of hydroxylamine with the enone (10) and subsequent reduction of the isoxazolidine …
Number of citations: 9 www.sciencedirect.com
QY Wu, TL Tan - Journal of Molecular Spectroscopy, 2021 - Elsevier
… Formaldoxime vapor was produced by heating formaldoxime trimer hydrochloride (Sigma-Aldrich) to about 100 C and was released directly to the gas cell. The low-resolution FTIR …
Number of citations: 7 www.sciencedirect.com
B Golec, A Bil, Z Mielke - The Journal of Physical Chemistry A, 2009 - ACS Publications
… Formaldoxime, CH 2 NOH, was generated from formaldoxime trimer hydrochloride salt (Aldrich, >98%). HONO, CH 2 NOH and Ar were deposited simultaneously onto a gold-plated …
Number of citations: 8 pubs.acs.org
MK Sasaki, MA Feres, EAG Zagatto - Analytical Letters, 2016 - Taylor & Francis
… The 0.25 mol L −1 formaldoxime solution was prepared by dissolving 1.69 g of formaldoxime trimer hydrochloride (C 3 H 9 N 3 O 3 •xHCl) in 50.0 mL of water. The 1.0 mol L −1 …
Number of citations: 8 www.tandfonline.com

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